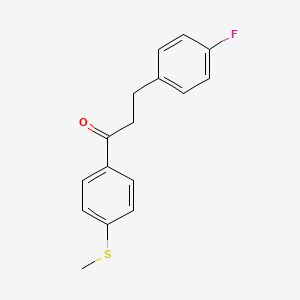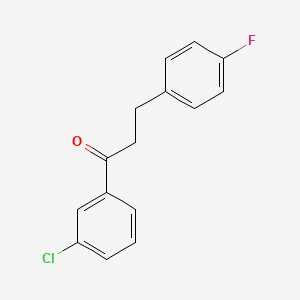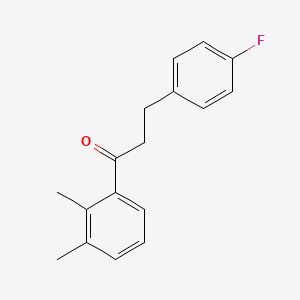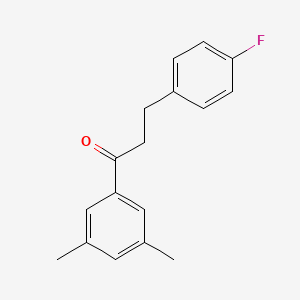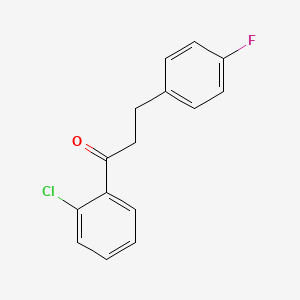
3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s appearance (e.g., color, state of matter) and any notable properties.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or other substances used in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types and arrangement of its atoms, any functional groups present, and possibly its three-dimensional shape.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they proceed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Aplicaciones Científicas De Investigación
Polymer Synthesis
Photosensitive and Thermosetting Polymers : A photosensitive and thermosetting polymer was synthesized using a compound related to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone, showing high molecular weights and good thermal properties (Matsumoto, Shibasaki, Ando, & Ueda, 2005).
Thermosetting Poly(phenylene ether) : A related compound was used in the synthesis of new thermosetting polymers with high molecular weights and broad molecular weight distributions. These materials exhibited high thermal stability and unique dielectric properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Material Chemistry
Anion Exchange Membranes : Research on poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, which are structurally related to the compound of interest, showed promise in developing anion exchange membranes with high hydroxide conductivity and good thermal stability (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
Poly(aryl ether ketone/sulfone)s : Novel bisphenols structurally similar to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone were synthesized and characterized for their potential in creating polymers with low dielectric constants and high optical transparency, beneficial for optoelectronic applications (Shang, Zhao, Li, Liu, & Huang, 2012).
Chemical Synthesis and Analysis
Synthesis of Dimeric Phenol Derivatives : Derivatives of 2,6-dimethylphenol were synthesized for studying their in vitro antioxidant and radical scavenging activities. This research provides insights into the chemical properties and potential applications of similar compounds (Gülçin & Daştan, 2007).
Investigation of Molecular Structure : The molecular structure and spectroscopic properties of compounds structurally related to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone were investigated, providing valuable data for understanding the chemical behavior of similar compounds (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Catalysis and Reaction Studies
Phenol Methylation : Research into the phenol methylation process using 2,6-dimethylphenol, a compound structurally related to the compound of interest, revealed insights into catalysis and product formation, crucial for industrial applications (Żukowski, Berkowicz, Baron, Kandefer, Jamanek, Szarlik, Wielgosz, & Zielecka, 2014).
Metal-Free Pincer Ligand Chemistry : Studies on 2,6-dimethylphenyl phosphate, a compound related to the target chemical, explored its use in metal-free phosphonium Lewis acids, contributing to the development of novel catalysts (Szkop & Stephan, 2017).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, such as its toxicity, flammability, or reactivity, and any safety precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new reactions it could be used in, new applications for it, or new properties that could be investigated.
I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!
Propiedades
IUPAC Name |
3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-5-3-6-13(2)16(12)9-10-17(22)14-7-4-8-15(11-14)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONQMVRAVZFDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644802 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898755-06-1 |
Source


|
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


